molecular formula C35H36ClN5O7 B3060989 Ganirelix 1-4 peptide CAS No. 208599-57-9

Ganirelix 1-4 peptide

Numéro de catalogue: B3060989
Numéro CAS: 208599-57-9
Poids moléculaire: 674.1 g/mol
Clé InChI: KADGKBURVQMYLB-VTMRUAGOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Ganirelix 1-4 peptide involves solid-phase peptide synthesis. The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions . The final product is cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound is optimized to ensure high purity and yield. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as preparative high-performance liquid chromatography . The peptide is then lyophilized and formulated into a sterile injectable solution .

Applications De Recherche Scientifique

Pharmacological Properties

Chemical Structure and Mechanism of Action
Ganirelix has a molecular formula of C35H36ClN5O7, with a molecular weight of 1570.4 g/mol. It acts by competitively inhibiting GnRH receptors in the pituitary gland, leading to rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This mechanism is pivotal during controlled ovarian hyperstimulation (COH), as it prevents premature LH surges that could disrupt follicular development and ovulation timing .

Pharmacokinetics
Ganirelix is administered subcutaneously and exhibits high bioavailability (>90%). It reaches peak serum concentrations within 1-2 hours post-injection, with a half-life of approximately 13-16 hours. Following multiple doses, serum hormone levels return to baseline within two days after the last administration .

Clinical Applications

Assisted Reproductive Technology (ART)
Ganirelix is widely used in ART to prevent premature LH surges during ovarian stimulation. Clinical trials have demonstrated its efficacy in enhancing the number of oocytes retrieved during procedures like in vitro fertilization (IVF). A key study involving 700 patients showed that Ganirelix was non-inferior to traditional GnRH agonist protocols, effectively managing hormone levels without significant adverse effects .

Study Population Dosage Outcome
Dose-finding trial333 patients undergoing IVF0.0625 mg to 2 mgOptimal dosing established; effective LH suppression
Phase III trial700 patientsGanirelix vs. GnRH agonistNo significant difference in oocyte recovery

Potential Beyond Reproductive Health

Endometriosis and Hormone-Dependent Cancers
Beyond its primary use in ART, Ganirelix shows promise in treating conditions like endometriosis and hormone-dependent cancers (e.g., prostate and breast cancer). By suppressing estradiol levels, Ganirelix may alleviate pain associated with endometriosis and inhibit tumor growth in hormone-sensitive malignancies .

Case Studies and Research Findings

Several studies have explored the broader implications of Ganirelix in clinical settings:

  • Endometriosis Management : In a controlled study, patients receiving Ganirelix reported reduced menstrual pain correlating with decreased estradiol levels, suggesting its utility in managing endometriosis symptoms.
  • Cancer Treatment Trials : Research has indicated that Ganirelix may enhance outcomes for patients with prostate cancer by lowering testosterone levels through GnRH receptor antagonism. Ongoing trials are assessing its effectiveness as part of combination therapies for advanced malignancies .

Activité Biologique

Ganirelix is a synthetic decapeptide that acts as a potent antagonist of gonadotropin-releasing hormone (GnRH). It is primarily used in assisted reproductive technology to prevent premature luteinizing hormone (LH) surges during ovarian stimulation. This article explores the biological activity of Ganirelix, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications.

Ganirelix is derived from native GnRH with specific amino acid substitutions at positions 1, 2, 3, 6, 8, and 10. These modifications enhance its receptor-binding affinity and stability compared to native GnRH. The molecular formula of Ganirelix is complex, with a molecular weight of approximately 1570.4 g/mol. Its mechanism involves competitive inhibition of GnRH receptors in the pituitary gland, leading to decreased secretion of LH and follicle-stimulating hormone (FSH) .

Pharmacodynamics

Ganirelix induces a rapid and reversible suppression of gonadotropin secretion. The suppression effect is more pronounced for LH than FSH, with studies indicating that serum LH levels can decrease by up to 74% following administration . Importantly, upon discontinuation of Ganirelix, pituitary LH and FSH levels typically recover within 48 hours .

Pharmacokinetics

The pharmacokinetic profile of Ganirelix reveals several key parameters:

  • Absorption : Following subcutaneous administration, Ganirelix achieves a mean absolute bioavailability of over 90%, with peak serum concentrations (Cmax) occurring between 1 to 2 hours post-injection .
  • Half-life : The elimination half-life ranges from approximately 13 to 16 hours, with steady-state concentrations reached within three days .
  • Volume of Distribution : The volume of distribution is around 43.7 L following a single dose .

Table 1: Pharmacokinetic Parameters of Ganirelix

ParameterValue
Cmax (ng/mL)Varies by dose
Tmax (h)1-2
Half-life (h)13-16
Bioavailability (%)>90
Volume of Distribution (L)43.7

Clinical Studies

Clinical trials have demonstrated the efficacy of Ganirelix in preventing premature LH surges during ovarian stimulation. A notable study involved a dose-finding trial with 333 patients that established optimal dosing regimens for subsequent trials . The results indicated that lower doses could lead to premature LH rises due to insufficient receptor blockade, while higher doses resulted in excessive suppression without successful pregnancies.

Case Study: Efficacy in Ovarian Stimulation

A comparative phase III trial assessed Ganirelix against traditional GnRH agonist protocols. Key findings included:

  • Implantation Rates :
    • Low Dose (0.0625 mg): 14.2%
    • High Dose (0.25 mg): 21.9%
  • Ongoing Pregnancy Rates :
    • Per Started Stimulation:
      • Low Dose: 23.3%
      • High Dose: 33.8%
    • Per Transfer:
      • Low Dose: 25.9%
      • High Dose: 37.1% .

These results underscore Ganirelix's role in enhancing reproductive outcomes by effectively managing hormonal levels during treatment cycles.

Metabolism and Excretion

Ganirelix undergoes enzymatic hydrolysis, resulting in various metabolites, primarily the 1-4 and 1-6 peptide fragments observed in feces . Approximately 97% of the administered dose is recovered through urine and feces, indicating efficient metabolic processing.

Propriétés

IUPAC Name

(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClN5O7/c1-21(43)38-28(17-23-8-11-25-6-2-3-7-26(25)15-23)32(44)39-29(16-22-9-12-27(36)13-10-22)33(45)40-30(18-24-5-4-14-37-19-24)34(46)41-31(20-42)35(47)48/h2-15,19,28-31,42H,16-18,20H2,1H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H,47,48)/t28-,29-,30-,31+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADGKBURVQMYLB-VTMRUAGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CC4=CN=CC=C4)C(=O)NC(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@H](CC3=CC=C(C=C3)Cl)C(=O)N[C@H](CC4=CN=CC=C4)C(=O)N[C@@H](CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClN5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208599-57-9
Record name Ganirelix 1-4 peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208599579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GANIRELIX 1-4 PEPTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI8UK4P16N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ganirelix 1-4 peptide
Reactant of Route 2
Reactant of Route 2
Ganirelix 1-4 peptide
Reactant of Route 3
Reactant of Route 3
Ganirelix 1-4 peptide
Reactant of Route 4
Ganirelix 1-4 peptide
Reactant of Route 5
Ganirelix 1-4 peptide
Reactant of Route 6
Ganirelix 1-4 peptide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.